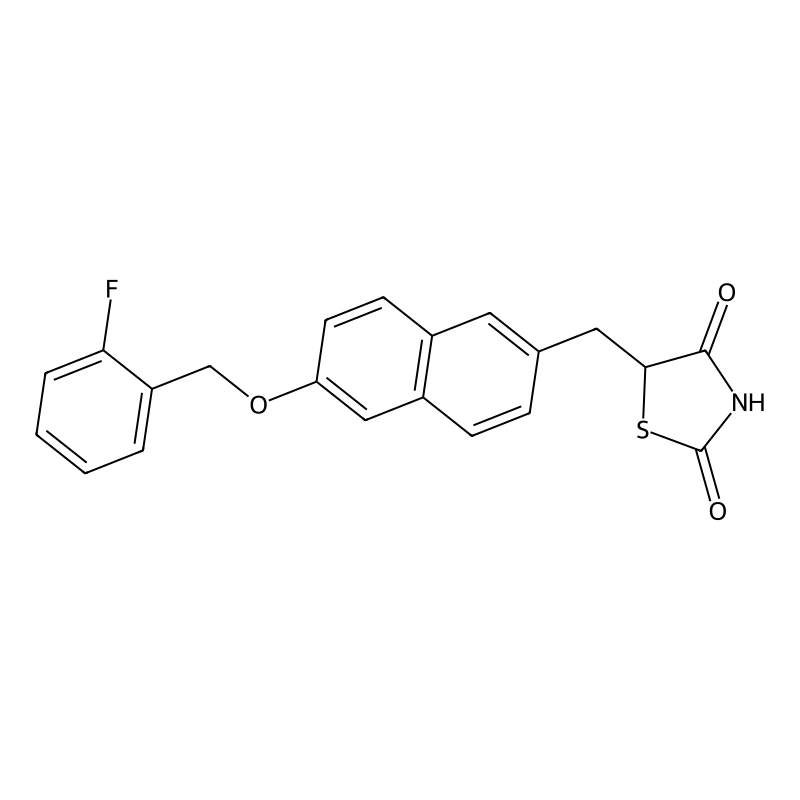

Netoglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Bone and Fat Research

Specific Scientific Field: This research falls under the field of Endocrinology and Metabolic Research .

Summary of the Application: Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat . It has been used to investigate the effect of a low-dose pioglitazone regimen on bone mineral density and bone formation-resorption markers .

Methods of Application: In the experiment, Wistar rats were divided into 4 groups: non-diabetic controls, control rats receiving pioglitazone (3 mg/kg), streptozocin-treated diabetic rats (50 mg/kg), diabetic rats treated with pioglitazone (3 mg/kg). The duration of the experiment was 8 weeks .

Results or Outcomes: Diabetes in rats was associated with weight loss, increased urinary calcium excretion, and reduced plasma osteocalcin levels

Application in Adipogenesis Research

Specific Scientific Field: This research is in the field of Cell Biology and Adipogenesis .

Summary of the Application: Netoglitazone has been used to study the morphological changes and peroxisome proliferator-activated receptor gamma (PPAR-γ) gene expression in 3T3-L1 differentiation .

Methods of Application: In this study, troglitazone, a hypoglycemic agent was added to adipogenic induction media and observed in order to determine the morphological changes and PPAR-γ gene expression in 3T3-L1 differentiation .

Results or Outcomes: Based on Oil Red O Staining, adipogenic induction with or without troglitazone changed the 3T3-L1 pre-adipocytes into mature round fat cells characterized by red droplet lipids .

Application in Diabetes Research

Specific Scientific Field: This research is in the field of Endocrinology and Diabetes Research .

Summary of the Application: Netoglitazone is a thiazolidinedione, which acts as either a full or partial PPAR-gamma agonist, or antagonist, in a cell type specific manner . It has been used to investigate the effect of a low-dose pioglitazone regimen on blood glucose levels .

Application in Arthritis Research

Specific Scientific Field: This research is in the field of Rheumatology .

Summary of the Application: Thiazolidinediones (TZDs), a group of diabetes medications including Netoglitazone, are currently being investigated for anti-arthritis effectiveness .

Methods of Application: The criteria of eligibility were studies with the diagnosis of arthritis and pioglitazone .

Results or Outcomes: The potential use of pioglitazone in the treatment of temporomandibular joint (TMJ) arthritis is being evaluated .

Application in Obesity Research

Specific Scientific Field: This research is in the field of Endocrinology and Obesity Research .

Summary of the Application: Netoglitazone is a member of a new class of PPAR-gamma ligands with distinct anti-diabetic, anti-osteoblastic, and pro-adipocytic activities in vivo . It has been used to investigate the obesity-induced phosphorylation of serine 273 (S273) in the absence of classical agonism, to derive insulin-sensitizing efficacy with improved therapeutic index .

Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures, and in vivo in C57BL/6 mice .

Results or Outcomes: In contrast to the observed in vitro effects, netoglitazone in vivo effectively induced marrow adipocyte formation and induced changes in the weights of extramedullary fat depots .

Application in Mesenchymal Cell Differentiation Research

Specific Scientific Field: This research is in the field of Cell Biology and Mesenchymal Cell Differentiation Research .

Summary of the Application: Netoglitazone has been used to study the differentiation of marrow mesenchymal cells under the control of PPAR-gamma2 .

Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures .

Results or Outcomes: In vitro, netoglitazone induced adipocyte and inhibited osteoblast formation in a PPAR-gamma2-dependent manner; however, it was 100-fold less effective than rosiglitazone .

Netoglitazone is a member of the thiazolidinedione class of compounds, specifically designed as a selective ligand for the peroxisome proliferator-activated receptor gamma (PPAR-gamma). It is also referred to by its developmental names, MCC-555 and RWJ-241947. This compound exhibits unique pharmacological properties, acting as both a full and partial agonist or antagonist depending on the specific cellular context. Netoglitazone is primarily recognized for its anti-diabetic, anti-osteoblastic, and pro-adipocytic activities, making it a significant focus in diabetes research and treatment .

Netoglitazone functions through various biochemical pathways, primarily involving the modulation of PPAR-gamma activity. As a PPAR-gamma ligand, it influences the transcription of genes related to glucose and lipid metabolism. The compound's mechanism includes:

- Activation of PPAR-gamma: This leads to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.

- Regulation of adipocyte differentiation: Netoglitazone promotes the formation of adipocytes while inhibiting osteoblast differentiation in bone marrow cultures .

The compound's interaction with other metabolic pathways can lead to alterations in lipid profiles and insulin signaling cascades.

Netoglitazone exhibits distinct biological activities that contribute to its therapeutic potential:

- Anti-diabetic effects: It has been shown to reduce blood glucose levels significantly, outperforming some existing treatments in rodent models of type 2 diabetes .

- Pro-adipocytic activity: While promoting fat cell formation, it does so with lower efficacy compared to other thiazolidinediones like rosiglitazone, being approximately 100-fold less effective in inducing adipogenesis .

- Anti-osteoblastic effects: Unlike many other PPAR-gamma agonists that lead to bone loss, netoglitazone does not adversely affect bone density or microarchitecture in vivo, making it a unique candidate for further studies .

Netoglitazone can be synthesized through several methods. A notable approach involves:

- Reduction of 6-hydroxynaphthalen-2-carboxylic acid using trimethyl borate and borane (BH3) as reducing agents. This method highlights the chemical modifications necessary to achieve the desired pharmacological properties .

The synthesis process emphasizes the importance of controlling reaction conditions to yield high-purity compounds suitable for biological testing.

Netoglitazone's primary applications lie in the management of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Additionally, its unique profile allows for potential applications in:

- Bone health management: Given its minimal impact on bone density, netoglitazone may be explored as a safer alternative for patients at risk of osteoporosis.

- Obesity treatment: Its pro-adipocytic effects could be beneficial in managing obesity-related metabolic disorders.

Netoglitazone interacts with various pharmacological agents, influencing their efficacy and safety profiles. Notably:

- The combination with acetylsalicylic acid can increase the risk or severity of hypoglycemia when used concurrently .

- Interaction with cytochrome P450 enzymes suggests that netoglitazone may affect the metabolism of other drugs, necessitating careful monitoring during co-administration .

These interactions underline the importance of understanding drug-drug interactions in clinical settings.

Several compounds share structural or functional similarities with netoglitazone. Here are some notable examples:

| Compound Name | Class | Primary Action | Unique Features |

|---|---|---|---|

| Rosiglitazone | Thiazolidinedione | PPAR-gamma agonist | Strong pro-adipocytic activity |

| Pioglitazone | Thiazolidinedione | PPAR-gamma agonist | Broader metabolic effects; cardiovascular benefits |

| Troglitazone | Thiazolidinedione | PPAR-gamma agonist | Withdrawn due to hepatotoxicity |

| Adipotide | Peptide | Reduces fat mass | Targets adipose tissue directly |

Netoglitazone's uniqueness lies in its selective modulation of PPAR-gamma activity, providing anti-diabetic benefits while minimizing adverse effects on bone health compared to traditional thiazolidinediones like rosiglitazone .

The synthetic chemistry of Netoglitazone encompasses several well-established synthetic routes, each offering distinct advantages in terms of yield, reaction conditions, and scalability. The primary synthetic pathway was developed by Mitsubishi Chemical Corporation and is documented in US Patent 5594016 [1].

Primary Mitsubishi Route

The most widely utilized synthetic approach involves a multi-step sequence beginning with 6-hydroxynaphthaldehyde as the starting material [1]. The synthesis proceeds through a Mitsunobu reaction between the aldehyde and 2-fluorobenzyl alcohol using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran. This reaction furnishes 6-(2-fluorobenzyloxy)naphthalene-2-carbaldehyde as the key intermediate [1].

The aldehyde intermediate is subsequently reduced using sodium borohydride in a mixed solvent system of ethanol and tetrahydrofuran to yield the corresponding naphthalenemethanol derivative [1]. Halogenation of this alcohol is achieved through treatment with iodine, triphenylphosphine, and imidazole in tetrahydrofuran, producing the naphthylmethyl iodide derivative [1]. The final step involves condensation of this halide with thiazolidine-2,4-dione using hexamethylphosphoramide and butyl lithium in tetrahydrofuran [1].

Alternative Condensation Routes

Knoevenagel condensation represents another significant synthetic approach for Netoglitazone derivatives [2] [3]. This methodology involves the direct condensation of naphthalene aldehydes with thiazolidine-2,4-dione under basic conditions. The reaction typically employs catalysts such as piperidine, pyrrolidine, or other organic bases [4] [3]. The mechanism proceeds through enolate formation at the activated methylene position of the thiazolidinedione ring, followed by nucleophilic addition to the aldehyde carbonyl and subsequent water elimination [2] [3].

Aldol condensation methodologies have been extensively investigated using both traditional and green chemistry approaches [5] [6] [7]. Baker's yeast has been successfully employed as a biocatalyst for this transformation, offering environmental advantages while maintaining good yields [3]. Additionally, L-tyrosine has been utilized as an organocatalyst under aqueous conditions, demonstrating the versatility of amino acid catalysts in thiazolidinedione synthesis [8].

Reaction Mechanism Elucidation

Mitsunobu Reaction Mechanism

The Mitsunobu reaction mechanism involves initial phosphine activation through reaction with diethyl azodicarboxylate, forming a betaine intermediate [1]. Alcohol deprotonation occurs simultaneously, generating an alkoxide ion that undergoes SN2 displacement on the activated phosphonium species. This mechanism ensures inversion of configuration at the alcohol carbon and provides excellent regioselectivity for ether bond formation [1].

Knoevenagel Condensation Mechanism

The Knoevenagel condensation mechanism begins with base-catalyzed deprotonation of the activated methylene group at the C-5 position of thiazolidine-2,4-dione [2] [4] [3]. The resulting carbanion exhibits enhanced nucleophilicity due to resonance stabilization involving both carbonyl groups. Nucleophilic addition to the aldehyde carbonyl forms a β-hydroxy intermediate, which subsequently undergoes base-catalyzed elimination of water to generate the final arylidene product [2] [3].

Kinetic studies have revealed that electron-withdrawing substituents on the aromatic aldehyde accelerate the reaction rate, while electron-donating groups result in slower conversions [4]. The stereoselectivity of the reaction predominantly favors the Z-configuration due to steric interactions and electronic effects [3].

Aldol Condensation Mechanism

Uncatalyzed aldol reactions of thiazolidinediones have been demonstrated to proceed efficiently in aqueous media [7] [9]. The mechanism involves water-mediated enolization of the thiazolidinedione ring, generating a hydrated enolate intermediate. Water molecules play a crucial role in stabilizing the transition state and facilitating proton transfer processes [10]. Computational studies using quantum mechanics/molecular mechanics models have provided detailed insights into the role of solvent effects in determining reaction rates and stereoselectivity [10].

Intermediate Characterization

Spectroscopic Identification

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for intermediate characterization throughout the Netoglitazone synthetic sequence [1]. The 6-(2-fluorobenzyloxy)naphthalene-2-carbaldehyde intermediate exhibits characteristic aldehyde proton resonance at 9.8-10.0 ppm in ¹H NMR spectroscopy, along with complex aromatic multiplets in the 7.0-8.5 ppm region [1].

The naphthalenemethanol derivative displays a distinctive CH₂OH signal at 4.6-4.8 ppm, which shifts downfield to 4.4-4.6 ppm upon iodination to form the naphthylmethyl iodide derivative [1]. Mass spectrometry provides definitive molecular weight confirmation for each intermediate, with characteristic fragmentation patterns supporting the proposed structures [1].

Physical Properties

Thermal analysis reveals that Netoglitazone intermediates exhibit melting points ranging from 120-180°C, indicating good thermal stability under standard synthetic conditions [1]. Solubility studies demonstrate that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal dissolution characteristics for purification procedures [3] [7].

Chromatographic behavior on silica gel shows that intermediate compounds exhibit Rf values between 0.3-0.7 using ethyl acetate/hexane solvent systems, facilitating purification by column chromatography [2] [3].

Process Optimization Strategies

Temperature Optimization

Temperature optimization studies have demonstrated that reaction temperatures can be reduced from the standard 100-120°C to 80-100°C while maintaining comparable yields [11] [12]. This temperature reduction results in 20-30% yield improvements due to decreased side product formation and reduced thermal decomposition [11] [12].

Microwave-assisted synthesis has emerged as a particularly effective optimization strategy, enabling reaction temperatures as low as 60-80°C while achieving 80-90% reduction in reaction times [13] [14]. The microwave heating mechanism provides uniform energy distribution and rapid heating rates, leading to improved reaction efficiency [13] [14].

Solvent System Optimization

Solvent selection plays a critical role in reaction optimization. Traditional organic solvents such as dimethylformamide and tetrahydrofuran have been largely replaced by more environmentally benign alternatives [3] [7]. Ethanol and dimethyl sulfoxide provide better solubility characteristics and easier work-up procedures [3] [7].

Water-based reactions have gained significant attention due to their environmental advantages and unique reactivity patterns [3] [7] [9]. Aqueous media often enhance reaction rates through hydrophobic effects and hydrogen bonding interactions [7] [9].

Catalyst Loading Optimization

Catalyst loading optimization has focused on reducing the quantity of expensive catalysts while maintaining high reaction efficiency [4] [3]. Standard catalyst loadings of 10-20 mol% have been successfully reduced to 5-10 mol% through improved reaction conditions and catalyst recycling strategies [4] [3].

Heterogeneous catalysts have been investigated as alternatives to homogeneous systems, offering advantages in catalyst recovery and reaction work-up [3]. Solid-supported catalysts enable continuous flow processing and reduced environmental impact [11].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation represents a significant advancement in green synthetic methodology for Netoglitazone production [13] [14]. Microwave-assisted synthesis achieves 15-25% yield improvements while reducing reaction times by 80-90% [13] [14]. The energy efficiency of microwave heating results in substantially reduced energy consumption compared to conventional heating methods [13] [14].

Power optimization studies have established that 250-300 W microwave irradiation for 5-10 minutes provides optimal reaction conditions for thiazolidinedione formation [13] [14]. The rapid heating rates and uniform energy distribution minimize side product formation and improve overall selectivity [13] [14].

Aqueous Media Reactions

Water as a reaction medium offers significant environmental benefits through elimination of organic solvents [3] [7] [9]. Aqueous reactions typically provide 10-20% yield improvements and 30-50% reduction in reaction times [3] [7] [9]. The unique properties of water promote enhanced reaction rates through hydrophobic aggregation effects and improved mass transfer [7] [9].

"On water" reactions have been particularly successful for aldol condensations of thiazolidinediones [7] [9]. These reactions proceed without additional catalysts and demonstrate excellent diastereoselectivity [7] [9]. Computational studies have revealed that water molecules stabilize transition states and facilitate proton transfer processes [10].

Biocatalytic Approaches

Enzymatic catalysis using baker's yeast has emerged as an effective green chemistry approach for thiazolidinedione synthesis [3]. Biocatalytic reactions achieve 20-30% yield improvements and 40-60% reduction in reaction times while operating under mild reaction conditions [3]. The biodegradable nature of enzyme catalysts eliminates catalyst disposal concerns [3].

L-tyrosine has been successfully employed as an organocatalyst for Knoevenagel condensations under ambient temperature conditions [8]. This amino acid catalyst demonstrates excellent catalytic activity while being readily available and environmentally benign [8].

Deep Eutectic Solvents

Deep eutectic solvents based on choline chloride have been investigated as sustainable alternatives to conventional organic solvents [15]. These green solvents provide 15-30% yield improvements and 50-70% reduction in reaction times [15]. Deep eutectic solvents function as both reaction medium and catalyst, simplifying reaction procedures [15].

Screening studies of twenty different deep eutectic solvent systems identified choline chloride/N-methylurea as the optimal combination for thiazolidinedione synthesis [15]. The biodegradable nature and low toxicity of these solvent systems make them attractive alternatives to traditional organic solvents [15].

Continuous Flow Chemistry

Continuous flow methodology has been developed for large-scale production of thiazolidinediones, including Netoglitazone [11]. Flow chemistry achieves 20-40% yield improvements and 70-85% reduction in reaction times compared to batch processes [11]. The continuous nature of flow reactions enables better heat and mass transfer, resulting in improved reaction efficiency [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Imchen T, Manasse J, Min KW, Baek SJ. Characterization of PPAR dual ligand MCC-555 in AOM-induced colorectal tumorigenesis. Exp Toxicol Pathol. 2013 Sep;65(6):919-24. doi: 10.1016/j.etp.2013.01.005. Epub 2013 Jan 29. PubMed PMID: 23369238; PubMed Central PMCID: PMC3644347.

3: Min KW, Zhang X, Imchen T, Baek SJ. A peroxisome proliferator-activated receptor ligand MCC-555 imparts anti-proliferative response in pancreatic cancer cells by PPARgamma-independent up-regulation of KLF4. Toxicol Appl Pharmacol. 2012 Sep 1;263(2):225-32. doi: 10.1016/j.taap.2012.06.014. Epub 2012 Jun 30. PubMed PMID: 22750490; PubMed Central PMCID: PMC3443873.

4: Gijsbers L, Man HY, Kloet SK, de Haan LH, Keijer J, Rietjens IM, van der Burg B, Aarts JM. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Anal Biochem. 2011 Jul 1;414(1):77-83. doi: 10.1016/j.ab.2011.02.032. Epub 2011 Feb 24. PubMed PMID: 21354099.

5: Cekanova M, Lee SH, McEntee MF, Baek SJ. MCC-555-induced NAG-1 expression is mediated in part by KLF4. Eur J Pharmacol. 2010 Jul 10;637(1-3):30-7. doi: 10.1016/j.ejphar.2010.03.055. Epub 2010 Apr 10. PubMed PMID: 20385121; PubMed Central PMCID: PMC2878920.

6: Sun N, Lu G, Lin M, Fan G, Wu Y. High-throughput quantification of a novel thiazolidinedione MCC-555 in rat plasma by ultra-fast liquid chromatography and its application in pharmacokinetic studies. Talanta. 2009 Apr 30;78(2):506-12. doi: 10.1016/j.talanta.2008.11.044. Epub 2008 Dec 6. PubMed PMID: 19203616.

7: Yamaguchi K, Cekanova M, McEntee MF, Yoon JH, Fischer SM, Renes IB, Van Seuningen I, Baek SJ. Peroxisome proliferator-activated receptor ligand MCC-555 suppresses intestinal polyps in ApcMin/+ mice via extracellular signal-regulated kinase and peroxisome proliferator-activated receptor-dependent pathways. Mol Cancer Ther. 2008 Sep;7(9):2779-87. doi: 10.1158/1535-7163.MCT-08-0173. PubMed PMID: 18790758; PubMed Central PMCID: PMC2597004.

8: Kershaw EE, Schupp M, Guan HP, Gardner NP, Lazar MA, Flier JS. PPARgamma regulates adipose triglyceride lipase in adipocytes in vitro and in vivo. Am J Physiol Endocrinol Metab. 2007 Dec;293(6):E1736-45. Epub 2007 Sep 11. PubMed PMID: 17848638; PubMed Central PMCID: PMC2819189.

9: Giaginis C, Theocharis S, Tsantili-Kakoulidou A. Investigation of the lipophilic behaviour of some thiazolidinediones. Relationships with PPAR-gamma activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Oct 1;857(2):181-7. Epub 2007 Jul 13. PubMed PMID: 17660053.

10: Chang F, Jaber LA, Berlie HD, O'Connell MB. Evolution of peroxisome proliferator-activated receptor agonists. Ann Pharmacother. 2007 Jun;41(6):973-83. Epub 2007 May 22. Review. PubMed PMID: 17519293.

11: Richard CL, Blay J. Thiazolidinedione drugs down-regulate CXCR4 expression on human colorectal cancer cells in a peroxisome proliferator activated receptor gamma-dependent manner. Int J Oncol. 2007 May;30(5):1215-22. PubMed PMID: 17390024.

12: Yamaguchi K, Lee SH, Eling TE, Baek SJ. A novel peroxisome proliferator-activated receptor gamma ligand, MCC-555, induces apoptosis via posttranscriptional regulation of NAG-1 in colorectal cancer cells. Mol Cancer Ther. 2006 May;5(5):1352-61. PubMed PMID: 16731769.

13: Sun N, Lin M, Fan G, Hong Z, Lu G. Quantitative determination of MCC-555, a novel insulin sensitizer in beagle dog plasma by high-performance liquid chromatography with fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 May 1;835(1-2):35-9. Epub 2006 Mar 24. PubMed PMID: 16563883.

14: Takaki K, Mitsuyama K, Tsuruta O, Toyonaga A, Sata M. Attenuation of experimental colonic injury by thiazolidinedione agents. Inflamm Res. 2006 Jan;55(1):10-5. PubMed PMID: 16328104.

15: Lazarenko OP, Rzonca SO, Suva LJ, Lecka-Czernik B. Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat. Bone. 2006 Jan;38(1):74-84. Epub 2005 Aug 30. PubMed PMID: 16137931; PubMed Central PMCID: PMC1850100.

16: Kurebayashi S, Xu X, Ishii S, Shiraishi M, Kouhara H, Kasayama S. A novel thiazolidinedione MCC-555 down-regulates tumor necrosis factor-alpha-induced expression of vascular cell adhesion molecule-1 in vascular endothelial cells. Atherosclerosis. 2005 Sep;182(1):71-7. Epub 2005 Mar 4. PubMed PMID: 16115476.

17: Ulrich S, Wächtershäuser A, Loitsch S, von Knethen A, Brüne B, Stein J. Activation of PPARgamma is not involved in butyrate-induced epithelial cell differentiation. Exp Cell Res. 2005 Oct 15;310(1):196-204. PubMed PMID: 16112107.

18: Kumagai T, Ikezoe T, Gui D, O'Kelly J, Tong XJ, Cohen FJ, Said JW, Koeffler HP. RWJ-241947 (MCC-555), a unique peroxisome proliferator-activated receptor-gamma ligand with antitumor activity against human prostate cancer in vitro and in beige/nude/ X-linked immunodeficient mice and enhancement of apoptosis in myeloma cells induced by arsenic trioxide. Clin Cancer Res. 2004 Feb 15;10(4):1508-20. PubMed PMID: 14977855.

19: Pickavance LC, Widdowson PS, Foster JR, Williams G, Wilding JP. Chronic treatment with the thiazolidinedione, MCC-555, is associated with reductions in nitric oxide synthase activity and beta-cell apoptosis in the pancreas of the Zucker Diabetic Fatty rat. Int J Exp Pathol. 2003 Apr;84(2):83-9. PubMed PMID: 12801282; PubMed Central PMCID: PMC2517543.

20: Yamanouchi T. [KRP-297, MCC-555]. Nihon Rinsho. 2001 Nov;59(11):2200-6. Review. Japanese. PubMed PMID: 11712408.